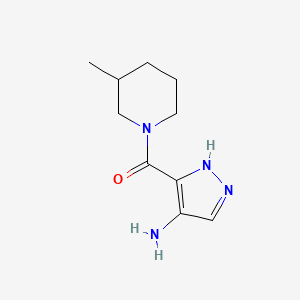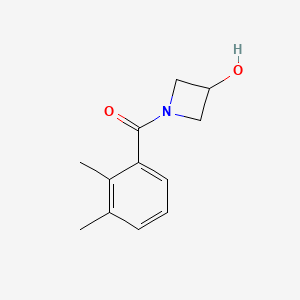![molecular formula C12H21N3O4S B7569205 2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7569205.png)
2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid, also known as EIPA, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of research.
Mécanisme D'action
2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid acts as an inhibitor of Na+/H+ exchangers by binding to the extracellular domain of the protein. This binding prevents the exchange of Na+ and H+ ions, leading to a decrease in intracellular pH. The decrease in intracellular pH can have various effects on cellular processes, depending on the cell type and the specific Na+/H+ exchanger being inhibited.
Biochemical and Physiological Effects:
The inhibition of Na+/H+ exchangers by this compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit cell proliferation and migration in cancer cells, suggesting a potential role in cancer therapy. It has also been shown to reduce blood pressure in animal models of hypertension, indicating a potential use in the treatment of hypertension. Additionally, this compound has been shown to protect against ischemic heart disease by reducing the size of myocardial infarction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid in lab experiments is its specificity for Na+/H+ exchangers, which allows for targeted inhibition of this protein. Additionally, this compound has been well characterized in the scientific literature, making it a reliable tool for research. However, one limitation of using this compound is its potential off-target effects, which can complicate data interpretation. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are numerous future directions for the use of 2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid in scientific research. One potential direction is the development of this compound analogs with improved specificity and reduced toxicity. Additionally, further studies are needed to fully understand the role of Na+/H+ exchangers in various biological processes and diseases. This compound may also have potential applications in the development of new therapies for cancer, hypertension, and ischemic heart disease.
Méthodes De Synthèse
2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid is synthesized by reacting 1-ethyl-2-methylimidazole with 2-methylpropylamine and then adding sulfonyl chloride. The resulting compound is then purified to obtain this compound. This synthesis method has been well established in the scientific community and has been used in numerous studies.
Applications De Recherche Scientifique
2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid has been widely used in scientific research due to its ability to inhibit the activity of Na+/H+ exchangers, which play a crucial role in regulating intracellular pH. This compound has been used to study the role of Na+/H+ exchangers in various biological processes, such as cell proliferation, migration, and apoptosis. It has also been used to investigate the role of Na+/H+ exchangers in diseases such as cancer, hypertension, and ischemic heart disease.
Propriétés
IUPAC Name |
2-[(1-ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S/c1-5-14-7-11(13-10(14)4)20(18,19)15(6-9(2)3)8-12(16)17/h7,9H,5-6,8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGISOQENBDYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N(CC(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7569129.png)



![2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid](/img/structure/B7569165.png)
![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)
![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)
![3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7569186.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)




